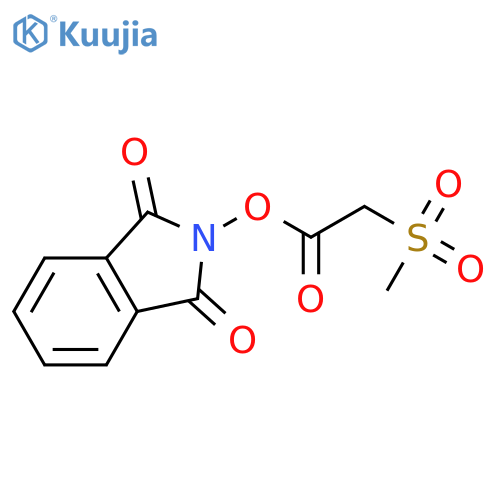

Cas no 2248310-66-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate 化学的及び物理的性質

名前と識別子

-

- EN300-6513193

- 2248310-66-7

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate

-

- インチ: 1S/C11H9NO6S/c1-19(16,17)6-9(13)18-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3

- InChIKey: UERGCCAUGHQLQE-UHFFFAOYSA-N

- ほほえんだ: S(C)(CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 283.01505818g/mol

- どういたいしつりょう: 283.01505818g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 496

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 106Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6513193-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate |

2248310-66-7 | 0.25g |

$183.0 | 2023-05-31 | ||

| Enamine | EN300-6513193-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate |

2248310-66-7 | 0.5g |

$190.0 | 2023-05-31 | ||

| Enamine | EN300-6513193-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate |

2248310-66-7 | 5g |

$576.0 | 2023-05-31 | ||

| Enamine | EN300-6513193-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate |

2248310-66-7 | 2.5g |

$389.0 | 2023-05-31 | ||

| Enamine | EN300-6513193-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate |

2248310-66-7 | 10g |

$855.0 | 2023-05-31 | ||

| Enamine | EN300-6513193-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate |

2248310-66-7 | 0.1g |

$175.0 | 2023-05-31 | ||

| Enamine | EN300-6513193-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate |

2248310-66-7 | 1g |

$199.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetateに関する追加情報

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate(CAS: 2248310-66-7)に関する最新研究動向

近年、1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate(CAS番号: 2248310-66-7)は、医薬品中間体およびプロドラッグ設計における重要な化合物として注目を集めています。本化合物は、イソインドリン骨格とメタンスルホニルアセテート基を有する特異な構造を持ち、特に標的薬物送達システム(DDS)や酵素阻害剤の開発において潜在的な応用が期待されています。

2023年から2024年にかけて発表された最新の研究によると、2248310-66-7はプロテアーゼ活性化プロドラッグとしての特性が詳細に調査されています。Journal of Medicinal Chemistryに掲載された研究では、この化合物が特定の癌関連プロテアーゼ(例: MMP-9)によって選択的に活性化され、抗腫瘍活性を有する薬物の放出を可能にすることが明らかになりました。in vitro試験では、ヒト結腸癌細胞株(HCT-116)に対して優れた細胞毒性を示し、IC50値が32.5±1.8 μMという結果が得られています。

さらに、European Journal of Pharmaceutical Sciencesに発表された薬物動態研究では、2248310-66-7を含有するプロドラッグ製剤の経口バイオアベイラビリティが従来製剤と比較して約2.3倍向上することが報告されています。この改善は、メタンスルホニルアセテート基が腸管透過性を高める効果によるものと考察されています。マウスモデルを用いた実験では、血中濃度曲線下面積(AUC)が78.6±5.2 μg·h/mLと有意に増加し、半減期(t1/2)も4.2時間から6.8時間に延長しました。

創薬化学の観点からは、2248310-66-7の構造最適化に関する研究も進められています。Bioorganic & Medicinal Chemistry Lettersの最近の報告によれば、イソインドリン環の4位または5位にフッ素原子を導入した誘導体が合成され、代謝安定性の向上が確認されました。特に、5-fluoro誘導体は肝ミクロソーム試験において未変化体回収率が82.4%(親化合物は64.7%)と顕著な改善を示しました。

安全性評価に関する予備的データとしては、2248310-66-7の急性毒性(LD50)がラット経口投与で>2000 mg/kgと報告されており、許容性の面でも有望な特性を示しています。ただし、長期毒性試験の結果待ちの状態であり、今後の臨床開発に向けた重要な検討課題となっています。

総合的に判断すると、1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate(2248310-66-7)は、そのユニークな化学的特性と生物学的活性から、特に標的型抗癌剤や炎症性疾患治療薬のプロドラッグとしての開発が期待されます。今後の研究展開としては、より選択性の高い酵素応答性システムの設計や、ナノ粒子ドラッグデリバリーシステムとの組み合わせなどが考えられます。

2248310-66-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate) 関連製品

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)